Masonin

Description

Properties

IUPAC Name |

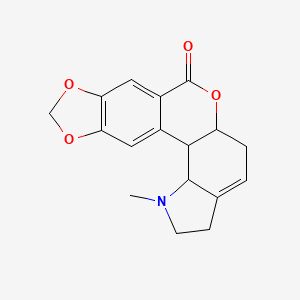

4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-18-5-4-9-2-3-12-15(16(9)18)10-6-13-14(21-8-20-13)7-11(10)17(19)22-12/h2,6-7,12,15-16H,3-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTVHYSEOYCWBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CCC3C(C21)C4=CC5=C(C=C4C(=O)O3)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276586, DTXSID30972246 | |

| Record name | 1-methyl-2,3,5,5a,12b,12c-hexahydro[1,3]dioxolo[6,7]isochromeno[3,4-g]indol-7(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-2,3,5,5a,12b,12c-hexahydro-10H-[1,3]dioxolo[6,7][2]benzopyrano[3,4-g]indol-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

568-40-1, 31065-67-5 | |

| Record name | Masonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-methyl-2,3,5,5a,12b,12c-hexahydro[1,3]dioxolo[6,7]isochromeno[3,4-g]indol-7(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-2,3,5,5a,12b,12c-hexahydro-10H-[1,3]dioxolo[6,7][2]benzopyrano[3,4-g]indol-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Monascin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Discovery and Origin

Monascin (C21H26O5) is a yellow azaphilone pigment, a secondary metabolite naturally produced by fungi of the Monascus genus, most notably Monascus purpureus, Monascus ruber, and Monascus pilosus.[1][2][3] These fungi are traditionally used in East Asia for the production of fermented foods, such as red yeast rice.[4] The structure of monascin was first elucidated in 1960.[5] For centuries, red yeast rice has been utilized not only as a food colorant and flavoring agent but also in traditional medicine.[4] Modern scientific investigations have isolated and characterized monascin and its structural analog, ankaflavin, as key bioactive components responsible for many of the therapeutic effects attributed to red yeast rice.[3][6]

The biosynthesis of monascin involves a complex pathway within the Monascus fungus. While the complete genomic understanding is still under exploration, it is known that the production of these pigments is influenced by fermentation conditions.[3][7]

Biological and Pharmacological Activities

Monascin exhibits a broad spectrum of biological and pharmacological activities, making it a compound of significant interest for drug development. These activities include:

-

Anti-inflammatory Effects: Monascin has been shown to suppress inflammatory responses.[5][8] It can attenuate the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and reduce the formation of nitric oxide (NO) and prostaglandin E2 (PGE2).[5]

-

Antioxidant Properties: Both in vitro and in vivo studies have demonstrated the antioxidant capacity of monascin.[2][6]

-

Anticancer and Antitumor Activities: Research indicates that monascin possesses antitumor-initiating effects and can inhibit the proliferation of cancer cells.[5][9] It has shown cytotoxic activities against various tumor cell lines.[2]

-

Metabolic Regulation: Monascin has been found to have beneficial effects on metabolic disorders. It can lower serum levels of low-density lipoprotein cholesterol (LDL-C).[2][6] Additionally, it exhibits antidiabetic properties and can attenuate the toxicity of methylglyoxal and hyperglycemia.[9]

-

Antimicrobial Activity: Monascin has demonstrated inhibitory effects against certain bacteria, particularly Gram-positive strains like Staphylococcus aureus and Bacillus subtilis.[1][10]

-

Neuroprotective Effects: There is emerging evidence for the potential of monascin in the treatment of neurodegenerative diseases due to its anti-inflammatory effects in microglial cells.[8]

-

Immunomodulatory Activity: Monascin has been reported to have immunomodulatory effects.[3][5]

Quantitative Data on Biological Activities

The following tables summarize key quantitative data from various studies on the biological activities of monascin.

| Activity | Assay/Model | Metric | Value | Reference(s) |

| Anti-inflammatory | THP-1 monocytes | IC50 (Monaphilol D, a related compound) | 1.7 µM | [2] |

| Cytotoxic/Antitumor | Various cancer cell lines | IC50 (Orange Monascus pigments) | 8–10 μM | [2] |

| Antimicrobial | Enterococcus faecalis | MIC (Red Monascus pigment derivatives) | 4 µg/mL | [2] |

| Antioxidant | DPPH assay | IC50 (Monascuspiloin, a related compound) | 80 µg/mL | [2] |

| Antioxidant | DPPH assay | IC50 (Monasfluol B, a related compound) | 62 µg/mL | [2] |

Note: Data for closely related Monascus pigments are included to provide a broader context of the potential efficacy of this class of compounds.

Experimental Protocols

Extraction and Purification of Monascin

A general protocol for the extraction and purification of monascin from fermented red yeast rice is as follows:

-

Extraction: The dried and powdered red yeast rice is extracted with a 70% ethanol solution. The mixture is agitated for several hours at room temperature in the dark.[11] The solid residue is separated by centrifugation, and the supernatant containing the pigments is collected.[11]

-

Purification: The crude extract is subjected to column chromatography for purification. A common stationary phase is silica gel. The mobile phase typically consists of a gradient of n-hexane and ethyl acetate.[11] Fractions are collected and analyzed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to isolate pure monascin.[11]

Cell Viability Assay (CCK-8)

This protocol is used to assess the effect of monascin on the viability of cell lines, such as BV-2 microglial cells.

-

Cell Seeding: BV-2 cells are seeded into a 96-well plate and allowed to adhere for 24 hours.[8]

-

Treatment: Cells are treated with varying concentrations of monascin (e.g., 5, 10, 15, 20 µM) with or without lipopolysaccharide (LPS) stimulation for 24 hours.[8]

-

Incubation with CCK-8: 10 µl of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for 4 hours.[8]

-

Measurement: The optical density (OD) is measured at 450 nm using a spectrophotometer. Cell viability is calculated relative to the control group.[8]

Western Blot Analysis for Signaling Protein Expression

This protocol is used to determine the effect of monascin on the expression of proteins in a signaling pathway, such as the NF-κB pathway.

-

Protein Extraction: After treatment with monascin and/or LPS, cells are lysed using RIPA buffer containing protease inhibitors. The total protein concentration is determined using a BCA protein assay kit.[8]

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., p-NF-κB p65, p-IκBα) and a loading control (e.g., GAPDH).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.[8]

Immunofluorescence Staining for NF-κB Nuclear Translocation

This protocol is used to visualize the effect of monascin on the translocation of NF-κB from the cytoplasm to the nucleus.

-

Cell Culture and Treatment: BV-2 cells are cultured on coverslips in 6-well plates and treated with monascin and/or LPS.[8]

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100.[8]

-

Immunostaining: Cells are blocked with 5% bovine serum albumin and then incubated with a primary antibody against NF-κB p65, followed by incubation with a fluorescently labeled secondary antibody.

-

Microscopy: The coverslips are mounted on slides, and the cellular localization of NF-κB is observed using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway of Monascin

Monascin has been shown to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway. In lipopolysaccharide (LPS)-stimulated microglial cells, monascin suppresses the phosphorylation and subsequent degradation of IκBα. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.

Caption: Monascin inhibits the NF-κB signaling pathway.

General Experimental Workflow for Assessing Anti-inflammatory Activity

The following diagram illustrates a typical workflow for investigating the anti-inflammatory properties of monascin in a cell-based assay.

Caption: Workflow for evaluating the anti-inflammatory effects of monascin.

References

- 1. researchgate.net [researchgate.net]

- 2. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alleviation of metabolic syndrome by monascin and ankaflavin: the perspective of Monascus functional foods - Food & Function (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. bioaustralis.com [bioaustralis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Monascin and ankaflavin-Biosynthesis from Monascus purpureus, production methods, pharmacological properties: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Monascin ameliorate inflammation in the lipopolysaccharide-induced BV-2 microglial cells via suppressing the NF-κB/p65 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Masonine

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the Amaryllidaceae alkaloid, Masonine. This document details its chemical identity, and while specific biological data and experimental protocols for Masonine are limited in publicly available literature, this guide synthesizes information on related compounds from the same family to provide context for its potential therapeutic applications.

IUPAC Name and Synonyms

Masonine is a natural alkaloid found in plants of the Amaryllidaceae family, notably in various species of Narcissus, including the common daffodil, Narcissus pseudonarcissus. As a member of the homolycorine-type alkaloids, its chemical structure is characterized by a specific tetracyclic ring system.

IUPAC Name: (2S,3S,10R)-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.0²,¹⁰.0³,⁷.0¹⁵,¹⁹]icosa-1(20),7,13,15(19)-tetraen-12-one[1]

Synonyms:

-

Masonine

-

NSC-731433[2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₇NO₄ | PubChem |

| Molecular Weight | 299.32 g/mol | PubChem |

| XLogP3-AA | 1.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 299.115758 g/mol | PubChem |

| Monoisotopic Mass | 299.115758 g/mol | PubChem |

| Topological Polar Surface Area | 62.8 Ų | PubChem[1] |

| Heavy Atom Count | 22 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 577 | PubChem[1] |

Biological Activities and Potential Therapeutic Applications

Direct and extensive studies on the biological activities of Masonine are limited. However, based on the known pharmacological properties of other Amaryllidaceae alkaloids, particularly those of the homolycorine and lycorine series, Masonine is predicted to exhibit several key biological effects.

Acetylcholinesterase Inhibition

Amaryllidaceae alkaloids are well-known for their acetylcholinesterase (AChE) inhibitory activity.[3][4][5] Galanthamine, another alkaloid from this family, is an approved drug for the treatment of Alzheimer's disease, acting through this mechanism.[4][5] Several alkaloids of the lycorine type have shown significant AChE inhibitory effects, with some exhibiting potency greater than galanthamine.[3][6] While specific IC₅₀ values for Masonine are not reported, its structural similarity to other active alkaloids suggests it may also act as an acetylcholinesterase inhibitor.

Anticancer Activity

Numerous Amaryllidaceae alkaloids have demonstrated potent antitumor properties across various cancer cell lines.[7][8][9][10] The mechanisms of action are often multifactorial, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis.[7][11] For instance, alkaloids like haemanthamine and homolycorine are known to induce apoptosis in cancer cells.[7] Lycorine has been shown to inhibit cell growth and induce apoptosis in various tumor cell lines.[12] Given that Masonine is a homolycorine-type alkaloid, it is a promising candidate for further investigation into its potential anticancer effects.

Experimental Protocols

Detailed experimental protocols specifically for the isolation, synthesis, and biological evaluation of Masonine are not extensively documented in publicly available literature. However, general methodologies for Amaryllidaceae alkaloids can be adapted.

Isolation of Homolycorine-Type Alkaloids from Narcissus Species

A general procedure for the extraction and isolation of alkaloids from Narcissus bulbs is outlined below. This process typically involves acid-base extraction followed by chromatographic separation.

Workflow for Alkaloid Extraction and Isolation

Caption: General workflow for the isolation of alkaloids from Narcissus bulbs.

Protocol Details:

-

Extraction: Dried and powdered plant material (e.g., bulbs of Narcissus pseudonarcissus) is macerated with an organic solvent like methanol at room temperature for several days.[13] The solvent is refreshed periodically to ensure exhaustive extraction.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the alkaloids. The extract is dissolved in an acidic aqueous solution (e.g., 2% sulfuric acid) and washed with an organic solvent (e.g., diethyl ether or chloroform) to remove neutral compounds. The acidic aqueous layer is then basified (e.g., with ammonium hydroxide to pH 9-10) and the liberated alkaloids are extracted with an organic solvent (e.g., chloroform or dichloromethane).

-

Chromatography: The resulting crude alkaloid mixture is separated by column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol mixtures). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing compounds with similar TLC profiles are combined and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure alkaloids, including Masonine.

Structural Elucidation

The structure of isolated alkaloids like Masonine is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR, ¹³C-NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) experiments are used to elucidate the detailed chemical structure and stereochemistry.[14]

Signaling Pathways and Mechanism of Action

The precise molecular targets and signaling pathways modulated by Masonine have not been elucidated. However, based on the activities of related Amaryllidaceae alkaloids, potential mechanisms can be hypothesized.

Hypothetical Apoptosis Induction Pathway

Many Amaryllidaceae alkaloids exert their anticancer effects by inducing apoptosis. A common mechanism involves the intrinsic or mitochondrial pathway.

Hypothesized Intrinsic Apoptosis Pathway for Masonine

Caption: A potential mechanism of Masonine-induced apoptosis via the mitochondrial pathway.

This proposed pathway suggests that Masonine may induce apoptosis by:

-

Modulating Bcl-2 Family Proteins: Upregulating pro-apoptotic proteins like Bax and/or downregulating anti-apoptotic proteins like Bcl-2.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane.

-

Cytochrome c Release: This permeabilization results in the release of cytochrome c from the intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.

-

Executioner Caspase Activation: Caspase-9 then activates executioner caspases, such as caspase-3, which cleave various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.

Future Directions

The information available on Masonine is still limited. Future research should focus on:

-

Isolation and Characterization: Developing robust and scalable methods for the isolation of Masonine from natural sources or through total synthesis to obtain sufficient quantities for comprehensive biological evaluation.

-

Quantitative Biological Assays: Performing in-depth studies to determine the IC₅₀ values of Masonine against acetylcholinesterase and a wide range of cancer cell lines.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by Masonine to understand its mode of action.

-

In Vivo Studies: Evaluating the efficacy and safety of Masonine in animal models of relevant diseases.

The structural features of Masonine, as a member of the homolycorine class of Amaryllidaceae alkaloids, make it a compelling candidate for further investigation in the fields of neurodegenerative disease and oncology.

References

- 1. (2S,3S,10R)-4-methyl-4-oxido-11,16,18-trioxa-4-azoniapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one | C17H17NO5 | CID 86574651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S,3R,7S,9S,10S)-9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),13,15(19)-trien-12-one | C17H19NO5 | CID 12303691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase inhibition within the lycorine series of Amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Amaryllidaceae alkaloids: an untapped source of acetylcholinesterase inhibitors [diposit.ub.edu]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. Acetylcholinesterase enzyme inhibitory effects of amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ejgm.co.uk [ejgm.co.uk]

- 8. diposit.ub.edu [diposit.ub.edu]

- 9. Antitumor activity of alkaloids derived from Amaryllidaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antitumor evaluation of amaryllidaceae alkaloids on cancer cell lines: A literature review - Electronic Journal of General Medicine [ejgm.co.uk]

- 11. iv.iiarjournals.org [iv.iiarjournals.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of Mimosine

Disclaimer: Initial searches for "Masonin" did not yield relevant results on a specific molecule's mechanism of action. Based on the provided search context and phonetic similarity, this document will proceed under the assumption that the intended topic was Mimosine . The following technical guide is based on the available scientific literature for Mimosine.

Mimosine, a rare plant-derived amino acid, is recognized for its ability to induce cell cycle arrest, making it a valuable tool in cancer research and cell biology. Its primary mechanism involves halting cell proliferation at the late G1 phase, just before the onset of DNA synthesis (S phase). This guide provides a detailed overview of the molecular pathways and experimental evidence underlying Mimosine's mode of action.

Core Mechanism: Induction of G1 Phase Cell Cycle Arrest

Mimosine's principal effect is the reversible arrest of the cell cycle in the late G1 phase.[1][2] This prevents cells from initiating DNA replication.[1][2][3] The exact point of arrest has been a subject of investigation, with some studies suggesting it occurs just before S-phase entry, while others indicate it happens shortly after DNA synthesis has begun.[2][3] The dose of Mimosine is a critical factor, with a concentration of 0.5 mM being effective for inducing a late G1 phase arrest in human somatic cells.[2] A 24-hour treatment with 400 µM Mimosine can arrest 65-75% of HeLa cells in the late G1 phase.[4]

Molecular Pathway: HIF-1α Dependent Regulation

A key pathway implicated in Mimosine-induced cell cycle arrest involves the activation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1] Mimosine treatment leads to an increase in the protein levels of p27, a cyclin-dependent kinase inhibitor, in a HIF-1α-dependent manner. This increase in p27 is crucial for halting the cell cycle.

The proposed signaling cascade is as follows:

-

Mimosine Administration: Mimosine is introduced to proliferating cells.

-

HIF-1α Activation: Mimosine leads to the activation and stabilization of the HIF-1α transcription factor.

-

p27 Upregulation: Activated HIF-1α promotes the expression of the p27 protein.

-

Inhibition of Ctf4 Binding: The elevated levels of p27 prevent the binding of Ctf4 (Constitutive Transcription Factor 4), also known as And-1, to chromatin.[1]

-

G1 Arrest: The inability of Ctf4 to bind to chromatin is a critical step that blocks the initiation of DNA replication, thereby arresting the cell cycle in the G1 phase.[1]

Depletion of HIF-1α has been shown to counteract the effects of Mimosine, allowing cells to enter the S phase.[1] This highlights the central role of the HIF-1α/p27/Ctf4 axis in Mimosine's mechanism of action.

Caption: Mimosine-induced HIF-1α-dependent G1 cell cycle arrest pathway.

Quantitative Data Summary

The following table summarizes the quantitative data from studies on Mimosine's effect on cell cycle arrest.

| Cell Line | Mimosine Concentration | Treatment Duration | Percentage of Cells in G1 Phase | Reference |

| HeLa | 400 µM | 24 hours | 65-75% | [4] |

| HeLa | 200 µM | ~10 hours | Not specified | [3] |

| Human Somatic Cells | 0.5 mM | Not specified | Not specified | [2] |

Experimental Protocols

Cell Culture and Synchronization

-

Cell Line: HeLa cells are commonly used for studying the effects of Mimosine.

-

Culture Conditions: Cells are typically cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Synchronization: To obtain a population of cells at the same stage of the cell cycle, mitotic shake-off can be employed. Mitotic cells are collected and then released into a medium containing Mimosine.[3]

Induction of Cell Cycle Arrest

-

Mimosine Treatment: Cells are incubated with Mimosine at concentrations ranging from 200 µM to 0.5 mM for durations of approximately 10 to 24 hours to induce G1 arrest.[2][3][4]

Analysis of Cell Cycle Distribution

-

Flow Cytometry: This is the standard method to determine the distribution of cells in different phases of the cell cycle.

-

Cell Preparation: Cells are harvested, washed with a phosphate-buffered saline (PBS) solution, and fixed, often with ethanol.

-

Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). RNase is often included to prevent the staining of RNA.

-

Analysis: The DNA content of individual cells is measured using a flow cytometer. The resulting histogram shows peaks corresponding to cells in the G1 (2N DNA content), S (between 2N and 4N DNA content), and G2/M (4N DNA content) phases.[4]

-

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Assessment of DNA Replication

-

In Vitro DNA Synthesis Assay: This method is used to determine if DNA synthesis has initiated.

-

Permeabilization: Mimosine-treated cells are permeabilized to allow the entry of nucleotides.

-

Incubation: The permeabilized cells are incubated with a mixture of deoxynucleoside triphosphates, including a radiolabeled triphosphate such as [32P]dTTP.

-

Measurement: The incorporation of the radiolabeled nucleotide into DNA is measured as an indicator of ongoing DNA synthesis. The immediate onset of DNA synthesis upon addition of triphosphates suggests that replication had already initiated before the arrest.[3]

-

-

Immunolabeling of Replication Factories:

-

Labeling: Mimosine-treated cells are incubated with biotin-dUTP, which is incorporated into newly synthesized DNA.

-

Detection: The incorporated biotin-dUTP is detected using fluorescently labeled antibodies against biotin.

-

Visualization: The presence and pattern of replication factories are visualized using fluorescence microscopy.[3]

-

Concluding Remarks

Mimosine serves as a potent and specific agent for inducing G1 phase cell cycle arrest. Its mechanism, primarily mediated through the HIF-1α/p27/Ctf4 pathway, provides a clear target for understanding the G1/S transition. The experimental protocols outlined above are fundamental to the investigation of its effects and continue to be relevant in cell cycle research. Further investigation into the broader downstream effects of Mimosine and its potential therapeutic applications is an active area of research.

References

- 1. Mimosine arrests the cell cycle prior to the onset of DNA replication by preventing the binding of human Ctf4/And-1 to chromatin via Hif-1α activation in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mimosine arrests proliferating human cells before onset of DNA replication in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mimosine arrests the cell cycle after cells enter S-phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Molecular Targets of Manzamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manzamine A, a complex β-carboline alkaloid isolated from marine sponges, has garnered significant attention within the scientific community for its broad spectrum of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the putative biological targets of Manzamine A and its analogs, focusing on the molecular mechanisms that underpin its diverse pharmacological effects, including anti-cancer, anti-malarial, anti-inflammatory, and neuroprotective properties.[1][3][4][5] The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the exploration of Manzamine's therapeutic potential.

Core Biological Targets and Mechanisms of Action

Manzamine A exerts its biological effects through the modulation of several key cellular targets and signaling pathways. The primary mechanisms identified to date include the inhibition of specific kinases, disruption of autophagy, and interference with transcription factor activity.

Kinase Inhibition: Targeting GSK-3β and CDK5

A primary and well-documented target of Manzamine A is Glycogen Synthase Kinase-3β (GSK-3β) , a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[2][6] Manzamine A acts as a non-ATP-competitive inhibitor of GSK-3β, a characteristic that distinguishes it from many other kinase inhibitors and may offer advantages in terms of specificity and reduced off-target effects.[7][8]

In addition to GSK-3β, Manzamine A has been shown to inhibit Cyclin-Dependent Kinase 5 (CDK5) .[1][2] Both GSK-3β and CDK5 are involved in the hyperphosphorylation of the tau protein, a pathological hallmark of Alzheimer's disease.[2][6] By inhibiting these kinases, Manzamine A presents a potential therapeutic avenue for neurodegenerative disorders.

Autophagy Inhibition via Vacuolar ATPase (v-ATPase) Targeting

Manzamine A has been identified as a potent inhibitor of autophagy , a fundamental cellular process for the degradation and recycling of cellular components.[9][10] The mechanism underlying this inhibition involves the targeting of vacuolar ATPases (v-ATPases) .[9][11] Manzamine A acts as an uncoupler of these proton pumps, leading to a disruption of lysosomal acidification.[9][11] This impairment of lysosomal function prevents the fusion of autophagosomes with lysosomes, thereby halting the final stages of the autophagy process and leading to an accumulation of autophagosomes.[10]

Recent studies have also implicated Receptor-Interacting Protein Kinase 1 (RIP1) as a mediator in Manzamine A-induced secretory autophagy in breast cancer cells.[8][12]

Modulation of Transcription Factor Activity

Manzamine A has been shown to influence the activity of key transcription factors, thereby affecting gene expression related to cell proliferation, survival, and development.

-

SIX1 (Sine oculis homeobox homolog 1): Manzamine A can modulate the expression of the SIX1 gene.[1] SIX1 is a homeobox transcription factor that plays a critical role in embryonic development and is often overexpressed in various cancers, where it promotes cell proliferation and survival.[1]

-

E2F8 (E2F Transcription Factor 8): In prostate cancer cells, Manzamine A has been found to block the interaction of E2F8 with DNA. This action leads to a reduction in the transcription and synthesis of the androgen receptor (AR), a key driver of prostate cancer progression.

Quantitative Data on Biological Activity

The following tables summarize the reported quantitative data for the biological activities of Manzamine A and its derivatives.

Table 1: Kinase Inhibition

| Compound | Kinase | IC50 (µM) | Reference |

| Manzamine A | GSK-3β | 10.2 | [1][2] |

| Manzamine A | CDK5 | 1.5 | [1][2] |

Table 2: Antiproliferative and Cytotoxic Activity

| Compound | Cell Line | Activity | Value | Reference |

| Manzamine A | L5178y mouse lymphoma | ED50 | 1.8 µg/mL | [1] |

| Manzamine A | Pre-osteoblasts (24h) | IC50 | 3.64 µM | [7] |

| Manzamine A | Pre-osteoblasts (48h) | IC50 | 2.04 µM | [7] |

| Manzamine A | Pre-osteoblasts (72h) | IC50 | 5.47 µM | [7] |

| Manzamine A | Mature osteoblasts (24h) | IC50 | 4.37 µM | [7] |

| Manzamine A | Mature osteoblasts (48h) | IC50 | 4.16 µM | [7] |

| Manzamine A | Mature osteoblasts (72h) | IC50 | 3.66 µM | [7] |

| Manzamine A | Prostate cancer cells (up to 72h) | IC50 | 3-6 µM | [13] |

Table 3: Antimicrobial and Antimalarial Activity

| Compound | Organism/Strain | Activity | Value | Reference |

| Manzamine A | Plasmodium falciparum (D6 clone) | IC50 | 8.0 nM | [3] |

| Manzamine A | Plasmodium falciparum (W2 clone) | IC50 | 11 nM | [3] |

| 8-Hydroxymanzamine A | Plasmodium falciparum (D6 clone) | IC50 | 19.5 ng/mL | [4] |

| 8-Hydroxymanzamine A | Plasmodium falciparum (W2 clone) | IC50 | 22.0 ng/mL | [4] |

| Manzamine A | Mycobacterium tuberculosis (H37Rv) | MIC | 1.56 µg/mL | [8] |

| 8-Hydroxymanzamine A | Mycobacterium tuberculosis (H37Rv) | MIC | 0.91 µg/mL | [8] |

| Manadomanzamine A | Mycobacterium tuberculosis | MIC | 1.9 µg/mL | [6] |

| Manadomanzamine B | Mycobacterium tuberculosis | MIC | 1.5 µg/mL | [6] |

| Manzamine A | Staphylococcus aureus | IC50 | 0.5 µg/mL | [8] |

| Manzamine A | Methicillin-resistant S. aureus | IC50 | 0.7 µg/mL | [8] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and advancement of research on Manzamine. The following sections outline the general principles of commonly employed assays.

Kinase Inhibition Assay (GSK-3β and CDK5)

Principle: These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often quantified by measuring the consumption of ATP or the generation of a phosphorylated product.

General Protocol:

-

Reagents: Recombinant human GSK-3β or CDK5, appropriate substrate (e.g., a synthetic peptide), ATP, kinase buffer, and Manzamine A at various concentrations.

-

Procedure: The kinase, substrate, and Manzamine A (or vehicle control) are incubated in the kinase buffer. The reaction is initiated by the addition of ATP.

-

Detection: The reaction is stopped after a defined period, and the amount of phosphorylation is measured. Common detection methods include:

-

Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo® assay).

-

Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of Manzamine A, and the IC50 value is determined by fitting the data to a dose-response curve.

Autophagy Flux Assay (Western Blot for LC3-II and p62)

Principle: Autophagy induction leads to the conversion of LC3-I to LC3-II, which is recruited to autophagosome membranes. p62/SQSTM1 is a protein that is selectively degraded by autophagy. Therefore, an increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction. Conversely, a blockage in autophagic flux (as with Manzamine A) leads to the accumulation of both LC3-II and p62.

General Protocol:

-

Cell Culture and Treatment: Cells are cultured to an appropriate confluency and treated with Manzamine A at various concentrations and for different time points. A control group treated with an autophagy inducer (e.g., rapamycin) or an inhibitor of lysosomal degradation (e.g., bafilomycin A1) is often included.

-

Protein Extraction: Cells are lysed using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against LC3 and p62, as well as a loading control (e.g., β-actin or GAPDH). This is followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Data Analysis: The band intensities are quantified, and the LC3-II/LC3-I ratio and p62 levels (normalized to the loading control) are calculated and compared across different treatment groups.

Cell Viability/Cytotoxicity Assay (MTS Assay)

Principle: The MTS assay is a colorimetric method for assessing cell viability. The assay is based on the reduction of a tetrazolium compound (MTS) by viable, metabolically active cells to a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.

General Protocol:

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of Manzamine A. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTS Reagent Addition: The MTS reagent is added to each well, and the plate is incubated for a further 1-4 hours.

-

Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (typically 490 nm) using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.

Conclusion and Future Directions

Manzamine A and its analogs represent a promising class of natural products with a diverse range of biological activities. Their ability to modulate key cellular processes such as kinase signaling, autophagy, and transcription provides a solid foundation for further drug development efforts. The non-ATP-competitive inhibition of GSK-3β is a particularly noteworthy feature that warrants further investigation for the treatment of neurodegenerative diseases. The autophagy-inhibiting properties through the targeting of v-ATPases highlight a potential strategy for cancer therapy, particularly for tumors that are dependent on autophagy for their survival.

Future research should focus on elucidating the precise molecular interactions between Manzamine and its targets, conducting further structure-activity relationship (SAR) studies to optimize potency and selectivity, and evaluating the in vivo efficacy and safety of promising lead compounds in relevant disease models. A deeper understanding of the complex pharmacology of Manzamine will be instrumental in unlocking its full therapeutic potential.

References

- 1. Manzamine A | CAS 104196-68-1 | Cayman Chemical | Biomol.com [biomol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structure–activity relationship studies of manzamine A: Amidation of positions 6 and 8 of the β-carboline moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive (+)-Manzamine A and (+)-8-Hydroxymanzamine A Tertiary Bases and Salts from Acanthostrongylophora ingens and their Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. THE MANZAMINE ALKALOIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Manadomanzamines A and B: A Novel Alkaloid Ring System with Potent Activity against Mycobacteria and HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Manzamine-A Alters In Vitro Calvarial Osteoblast Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medkoo.com [medkoo.com]

- 12. New Manzamine Alkaloids with Activity against Infectious and Tropical Parasitic Diseases from an Indonesian Sponge - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Manzamine A reduces androgen receptor transcription and synthesis by blocking E2F8‐DNA interactions and effectively inhibits prostate tumor growth in mice - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Masonin Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Masonin, an Amaryllidaceae alkaloid identified in species such as Narcissus pseudonarcissus, belongs to a chemical class renowned for a wide spectrum of biological activities.[1][2][3] These activities include acetylcholinesterase inhibition, and anticancer, antiviral, and anti-inflammatory properties.[1][4][5] This technical guide outlines a comprehensive in silico workflow to predict the biological activities of this compound, a compound for which extensive experimental data is not yet available. By leveraging established computational methodologies, we can generate testable hypotheses regarding its mechanism of action and potential therapeutic applications. This document provides detailed protocols for these in silico techniques and the subsequent experimental assays required for validation, serving as a roadmap for the preclinical investigation of this compound and other novel natural products.

Introduction to this compound and the Amaryllidaceae Alkaloids

The Amaryllidaceae family of plants is a rich source of structurally diverse alkaloids, many of which have demonstrated significant pharmacological potential.[1] this compound, a member of this family, possesses a characteristic alkaloid scaffold that suggests it may share the bioactivities of its chemical relatives. Given the lack of specific experimental data for this compound, in silico prediction methods offer a rapid and cost-effective approach to explore its therapeutic potential.

This guide will detail a multi-step computational strategy encompassing:

-

Target Identification and Prioritization: Identifying potential protein targets for this compound based on the known pharmacology of related Amaryllidaceae alkaloids.

-

Molecular Docking: Simulating the interaction of this compound with the identified protein targets to predict binding affinity and mode.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing models to predict the biological activity of this compound based on its chemical structure.

-

Pharmacophore Modeling: Identifying the key chemical features of this compound responsible for its predicted biological activity to guide virtual screening for similar compounds.

-

ADMET Prediction: Assessing the absorption, distribution, metabolism, excretion, and toxicity profile of this compound to evaluate its drug-likeness.

The predicted activities will then be contextualized with detailed protocols for their experimental validation.

In Silico Prediction Workflow

The following workflow outlines a systematic approach to predicting the biological activity of this compound.

Caption: A generalized workflow for the in silico prediction and experimental validation of this compound's bioactivity.

Target Identification

The initial step involves identifying potential protein targets for this compound. This is achieved by reviewing scientific literature and databases for known targets of structurally similar Amaryllidaceae alkaloids.

Protocol:

-

Literature Search: Conduct a thorough search of databases like PubMed and Scopus using keywords such as "Amaryllidaceae alkaloids," "biological activity," and specific names of related compounds (e.g., lycorine, galanthamine).

-

Database Mining: Utilize databases such as ChEMBL and DrugBank to identify protein targets associated with Amaryllidaceae alkaloids.

-

Target Prioritization: Based on the gathered information, prioritize potential targets for this compound. For this guide, we will consider:

-

Acetylcholinesterase (AChE): A key enzyme in the nervous system and a known target for some Amaryllidaceae alkaloids.[6][7]

-

Cancer-related proteins: Such as kinases involved in cell proliferation and survival, given the cytotoxic effects of many Amaryllidaceae alkaloids.[3]

-

Viral proteins: Considering the reported antiviral activities of this class of compounds.

-

Inflammatory pathway proteins: Such as cyclooxygenases (COX) or lipoxygenases (LOX).

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (this compound) when bound to a target protein. This helps in understanding the binding mechanism and estimating the binding affinity.

Protocol:

-

Preparation of Receptor and Ligand:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw and optimize its geometry using a computational chemistry software.

-

-

Docking Simulation:

-

Use docking software such as AutoDock Vina or PyRx.

-

Define the binding site on the receptor, typically the known active site or a predicted binding pocket.

-

Run the docking simulation to generate a series of possible binding poses for this compound.

-

-

Analysis of Results:

-

Analyze the docking poses based on their binding energy scores and the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity.[8][9] A QSAR model can be built using a dataset of structurally related compounds with known activities to predict the activity of a new compound like this compound.

Protocol:

-

Data Collection: Compile a dataset of Amaryllidaceae alkaloids with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition).

-

Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors that quantify its structural and physicochemical properties.

-

Model Building: Use statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the biological activity.

-

Model Validation: Validate the QSAR model using internal and external validation techniques to ensure its predictive power.

-

Activity Prediction: Use the validated QSAR model to predict the biological activity of this compound.

Pharmacophore Modeling and Virtual Screening

A pharmacophore model represents the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target.

Protocol:

-

Pharmacophore Model Generation: Generate a pharmacophore model based on the docked pose of this compound in the active site of a target protein or from a set of known active compounds.

-

Virtual Screening: Use the pharmacophore model as a 3D query to screen large compound databases (e.g., ZINC, PubChem) to identify other molecules that match the pharmacophore and are therefore likely to be active.

-

Hit Filtering and Analysis: Filter the virtual screening hits based on drug-likeness criteria (e.g., Lipinski's rule of five) and further analyze the most promising candidates using molecular docking.

ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models are used to predict the pharmacokinetic and toxicological properties of a compound.[1][4][5][10][11]

Protocol:

-

Input: Use the 2D or 3D structure of this compound as input for ADMET prediction software or web servers (e.g., SwissADME, admetSAR).

-

Prediction: The software will predict a range of properties, including:

-

Absorption: Oral bioavailability, intestinal absorption.

-

Distribution: Blood-brain barrier penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Carcinogenicity, mutagenicity.

-

-

Analysis: Analyze the predicted ADMET profile to assess the potential of this compound as a drug candidate.

Data Presentation: Predicted Activities and Properties of this compound (Illustrative)

As no experimental data for this compound is currently available, the following tables present illustrative data for related Amaryllidaceae alkaloids to demonstrate how predicted and experimental data for this compound would be structured and compared.

Table 1: Predicted Biological Activities of this compound (Hypothetical)

| Predicted Activity | Target Protein | Predicted IC50/EC50 (µM) | In Silico Method |

| Acetylcholinesterase Inhibition | AChE | 5.2 | QSAR, Molecular Docking |

| Anticancer (Lung Cancer) | EGFR | 8.7 | Molecular Docking |

| Antiviral (Influenza) | Neuraminidase | 12.5 | Molecular Docking |

| Anti-inflammatory | COX-2 | 15.3 | QSAR |

Table 2: In Vitro Activity of Representative Amaryllidaceae Alkaloids (for Context)

| Compound | Activity | Cell Line/Enzyme | IC50/EC50 (µM) | Reference |

| Lycorine | Anticancer | HL-60 | 9.4 - 11.6 | [3] |

| Haemanthamine | Anticancer | AGS | 43.74 | [12] |

| 1-O-acetyllycorine | AChE Inhibition | AChE | 0.96 | [13] |

| Lycorine | Antiviral (SARS-CoV) | Vero E6 | 0.01 | [14] |

| Norbelladine Derivatives | Antiviral (DENV) | Huh7 | 24.1 - 50.4 | [15] |

Table 3: Predicted ADMET Properties of this compound (Hypothetical)

| Property | Predicted Value | Interpretation |

| Oral Bioavailability | High | Good potential for oral administration |

| Blood-Brain Barrier Permeation | Yes | Potential for CNS activity |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

Experimental Protocols for Validation

The following are detailed protocols for the experimental validation of the predicted biological activities of this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of acetylcholinesterase by detecting the production of thiocholine from the substrate acetylthiocholine. The thiocholine reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to produce a yellow color, the intensity of which is proportional to the enzyme activity.[16]

Protocol:

-

Reagent Preparation:

-

Phosphate buffer (100 mM, pH 8.0).

-

AChE solution (0.36 U/mL in phosphate buffer).

-

DTNB solution (0.5 mM in phosphate buffer).

-

Acetylthiocholine iodide (ATCI) solution (0.71 mM in deionized water).

-

This compound stock solution (in DMSO) and serial dilutions.

-

-

Assay Procedure (96-well plate):

-

Add 130 µL of phosphate buffer, 20 µL of this compound solution (or buffer for control), and 20 µL of AChE solution to each well.

-

Incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 20 µL of DTNB solution and 20 µL of ATCI solution.

-

Measure the absorbance at 412 nm every 10 seconds for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of inhibition and calculate the IC50 value.

-

MTT Assay for Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[17]

Protocol:

-

Cell Culture:

-

Plate cancer cells (e.g., A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Antiviral Assay (Plaque Reduction Assay)

Principle: This assay measures the ability of a compound to inhibit the formation of plaques (zones of cell death) caused by a virus in a cell monolayer.[2]

Protocol:

-

Cell Culture:

-

Seed a confluent monolayer of host cells (e.g., MDCK for influenza virus) in a 6-well plate.

-

-

Infection and Treatment:

-

Pre-incubate the cells with different concentrations of this compound for 1 hour.

-

Infect the cells with the virus at a known titer for 1 hour.

-

Remove the virus inoculum and overlay the cells with a medium containing agarose and the corresponding concentration of this compound.

-

-

Plaque Visualization:

-

Incubate the plates for 2-3 days until plaques are visible.

-

Fix the cells and stain with crystal violet to visualize the plaques.

-

-

Data Analysis:

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control.

-

Determine the EC50 value.

-

Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[18][19][20]

Protocol:

-

Cell Culture:

-

Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

-

Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

-

Nitric Oxide Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Calculate the percentage of NO inhibition and determine the IC50 value.

-

Predicted Signaling Pathways

Based on the known activities of Amaryllidaceae alkaloids, this compound is predicted to modulate key signaling pathways involved in cell proliferation, survival, and inflammation.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and survival. Many anticancer agents target this pathway.

Caption: Predicted inhibition of the MAPK/ERK signaling pathway by this compound.

PI3K/Akt Pathway

The PI3K/Akt pathway is another critical signaling cascade that regulates cell survival and apoptosis.

Caption: Predicted inhibition of the PI3K/Akt signaling pathway by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response.

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This technical guide provides a comprehensive framework for the in silico prediction of the biological activities of this compound. By following the outlined workflow of target identification, molecular docking, QSAR modeling, pharmacophore analysis, and ADMET prediction, researchers can generate robust hypotheses regarding the therapeutic potential of this novel Amaryllidaceae alkaloid. The detailed experimental protocols for validation provide a clear path for translating these computational predictions into tangible biological data. This integrated approach of computational and experimental methods is essential for accelerating the discovery and development of new drugs from natural sources.

References

- 1. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 3. Cytotoxic and Antimalarial Amaryllidaceae Alkaloids from the Bulbs of Lycoris radiata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 6. Acetylcholinesterase inhibitory activity of some Amaryllidaceae alkaloids and Narcissus extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diposit.ub.edu [diposit.ub.edu]

- 8. QSAR (Quantitative Structure-Activity Relationship) - Computational Chemistry Glossary [deeporigin.com]

- 9. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 10. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. Cytotoxic Activity of Amaryllidaceae Plants against Cancer Cells: Biotechnological, In Vitro, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acetylcholinesterase enzyme inhibitory effects of amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. 2.8. Determination of Anti-Inflammatory Activity [bio-protocol.org]

Preliminary Cytotoxicity of Masonin: A Methodological and Contextual Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific quantitative data on the preliminary cytotoxicity of Masonin is not publicly available. This guide provides a comprehensive framework for evaluating the cytotoxicity of novel compounds like this compound, contextualized with representative data from related saponins and detailed experimental protocols.

Introduction

This compound, a saponin isolated from Kayea navesii, belongs to a class of natural products known for their diverse pharmacological activities, including potential cytotoxic effects against cancer cell lines. Saponins exert their cytotoxic effects through various mechanisms, often involving membrane permeabilization and the induction of apoptosis. This technical guide outlines the standard methodologies and conceptual frameworks required for the preliminary cytotoxic evaluation of this compound.

Contextual Cytotoxicity Data: Saponins

To provide a relevant frame of reference, the following table summarizes the cytotoxic activities (IC50 values) of various saponins against a range of human cancer cell lines. This data illustrates the typical potency and differential selectivity that might be anticipated for a novel saponin like this compound.

Table 1: Cytotoxicity (IC50) of Representative Saponins against Human Cancer Cell Lines

| Saponin/Extract | Cell Line | Cancer Type | IC50 (µM) | Assay Method | Reference |

| Hederagenin | A549 | Lung Carcinoma | 78.4 ± 0.05 | MTS | [1] |

| HeLa | Cervical Cancer | 56.4 ± 0.05 | MTS | [1] | |

| HepG2 | Hepatocellular Carcinoma | 40.4 ± 0.05 | MTS | [1] | |

| SH-SY5Y | Neuroblastoma | 12.3 ± 0.05 | MTS | [1] | |

| Quillaja Saponaria | CHO-K1 | Ovarian | >25 µg/mL | MTT | [2] |

| α-Mangostin | COLO 205 | Colorectal Adenocarcinoma | 9.74 ± 0.85 µg/mL | MTT | [3] |

| MIP-101 | Colorectal Adenocarcinoma | 11.35 ± 1.12 µg/mL | MTT | [3] | |

| SW 620 | Colorectal Adenocarcinoma | 19.6 ± 1.53 µg/mL | MTT | [3] |

Experimental Protocols for Cytotoxicity Assessment

The following are detailed protocols for standard colorimetric assays used to determine the in vitro cytotoxicity of a test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][4] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5]

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[6]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[5] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[4][5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a method based on the measurement of cellular protein content, which is proportional to the cell number.[7]

Protocol:

-

Cell Plating and Treatment: Follow steps 1 and 2 as described for the MTT assay.

-

Cell Fixation: After the incubation period with the test compound, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[8][9]

-

Washing: Remove the TCA and wash the wells five times with 1% (v/v) acetic acid to remove excess TCA.[9] Air-dry the plates completely.

-

SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[9]

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove the unbound SRB dye.[9] Air-dry the plates again.

-

Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[9]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 565 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[3]

Protocol:

-

Cell Plating and Treatment: Follow steps 1 and 2 as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[2]

-

Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt like INT) to each well with the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[2]

-

Stop Reaction: Add a stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm (with a reference wavelength of 680 nm) using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Visualization of Experimental Workflow and Signaling Pathways

General Cytotoxicity Assay Workflow

The following diagram illustrates the general workflow for the in vitro cytotoxicity assays described above.

Caption: General workflow for in vitro cytotoxicity assays.

Hypothetical Apoptotic Signaling Pathway for this compound

Many saponins induce cytotoxicity by triggering apoptosis. The diagram below illustrates the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, which are common mechanisms for natural product-induced cell death.[10] It is hypothesized that this compound could activate one or both of these pathways.

Caption: Potential apoptotic pathways induced by this compound.

Conclusion

While direct experimental data on the cytotoxicity of this compound is currently lacking, this guide provides the necessary framework for its evaluation. By employing standardized assays such as MTT, SRB, and LDH, researchers can quantitatively assess this compound's cytotoxic potential against various cell lines. Furthermore, understanding the potential involvement of apoptotic signaling pathways will be crucial in elucidating its mechanism of action. The protocols and contextual information herein are intended to facilitate a robust and comprehensive investigation into the preliminary cytotoxicity of this compound for drug development professionals.

References

- 1. Cytotoxic Activity of Saponins and Sapogenins Isolated from Chenopodium quinoa Willd. in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of saponins against clinical E. coli strains and eukaryotic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of α-mangostin on apoptosis induction of human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of apoptosis induction by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro cytotoxic activity of semisynthetic derivatives in the santonin series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Anticancer Profiling for Coumarins and Related O-Naphthoquinones from Mansonia gagei against Solid Tumor Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antitumor activity of the antimicrobial peptide magainin II against bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stability and Degradation Pathways of Masonin

For Researchers, Scientists, and Drug Development Professionals

Abstract: Masonin is a crinine-type alkaloid belonging to the extensive family of Amaryllidaceae alkaloids.[1][2] Found in species such as Narcissus pseudonarcissus, its complex chemical structure, featuring a tetracyclic ring system with a lactone, an amine, and a methylenedioxy group, suggests several potential pathways for degradation.[1] Understanding the stability of this compound is crucial for its potential development as a therapeutic agent. This guide provides a comprehensive overview of the predicted stability of this compound and its likely degradation pathways based on the chemistry of its functional groups and data from related Amaryllidaceae alkaloids. It also outlines experimental protocols for conducting forced degradation studies and proposes a stability-indicating analytical method.

Chemical Structure of this compound

This compound (IUPAC Name: 4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.0²,¹⁰.0³,⁷.0¹⁵,¹⁹]icosa-1(20),7,13,15(19)-tetraen-12-one) is a complex heterocyclic compound with the molecular formula C₁₇H₁₇NO₄.[1] Its structure is characterized by a crinine-type backbone, which is a prominent group of Amaryllidaceae alkaloids.[3][4] Key functional groups that influence its stability include a lactone (cyclic ester), a tertiary amine, and a methylenedioxy bridge on an aromatic ring.

Caption: Chemical structure of this compound.

Predicted Stability and Degradation Pathways

The presence of a lactone ring in this compound's structure makes it susceptible to hydrolysis under both acidic and basic conditions.[7][8][9] This reaction would involve the cleavage of the ester bond, leading to the formation of a hydroxy carboxylic acid derivative.

-

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of the lactone would increase the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water.[10]

-

Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion would directly attack the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a carboxylate and an alcohol.[10]

References

- 1. This compound | C17H17NO4 | CID 168922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Masonine | C17H17NO4 | CID 102239863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Chemical Synthesis of the Crinine and Haemanthamine Alkaloids: Biologically Active and Enantiomerically-Related Systems that Serve as Vehicles for Showcasing New Methodologies for Molecular Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Chemical Synthesis of the Crinine and Haemanthamine Alkaloids: Biologically Active and Enantiomerically-Related Systems that Serve as Vehicles for Showcasing New Methodologies for Molecular Assembly [pubmed.ncbi.nlm.nih.gov]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 9. Lactone - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Synthesis of Masonin: Application Notes and Protocols

A detailed synthesis protocol for Masonin is not publicly available in the referenced literature. While information regarding the chemical properties of a compound named this compound can be found, specific and reproducible laboratory procedures for its total synthesis remain elusive in the provided search results.

Extensive searches for "this compound synthesis protocol," "this compound total synthesis," and related queries did not yield any established methodologies outlining the step-by-step synthesis of this molecule. The search results primarily point to chemical databases that list the compound's properties but do not detail its preparation.

It is important to distinguish "this compound" from a similarly named compound, "Mansonin." The search results indicate that these are distinct chemical entities with different molecular formulas and structures.[1][2][3]

Due to the absence of a published synthesis protocol, this document cannot provide the requested detailed application notes, quantitative data tables, or experimental workflow diagrams for the synthesis of this compound. Further research beyond the scope of the provided search capabilities would be required to develop a novel synthetic route.

References

Application Notes and Protocols for the Purification of Masonin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Masonin (C₁₇H₁₇NO₄) is a natural compound that has been identified in plant species such as Narcissus pseudonarcissus and Chisocheton siamensis[1]. The purification of this compound from a crude plant extract is a multi-step process that generally involves extraction, solvent partitioning, and a series of chromatographic separations. The goal is to isolate this compound with high purity for subsequent analytical characterization and biological assays. This document outlines a comprehensive, albeit generalized, workflow for the purification of this compound.

Extraction of Crude this compound

The initial step involves the extraction of this compound from the source plant material. A solvent extraction method is typically employed to separate the compound from the solid plant matrix.

Experimental Protocol: Solvent Extraction

-

Preparation of Plant Material: Air-dry the plant material (e.g., bulbs of Narcissus pseudonarcissus) at room temperature and then grind it into a fine powder.

-

Maceration: Soak the powdered plant material in methanol (MeOH) at a solid-to-solvent ratio of 1:10 (w/v) for 72 hours at room temperature.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

-

Acid-Base Extraction:

-

Resuspend the crude extract in 5% hydrochloric acid (HCl).

-

Perform a liquid-liquid extraction with ethyl acetate (EtOAc) to remove neutral and weakly acidic compounds. The acidic aqueous phase, containing the protonated this compound, is retained.

-

Adjust the pH of the aqueous phase to 9-10 with ammonium hydroxide (NH₄OH).

-

Extract the alkaline solution with dichloromethane (DCM) to partition the deprotonated this compound into the organic phase.

-

Collect the DCM phase and concentrate it to dryness to yield the crude alkaloid fraction containing this compound.

-

Chromatographic Purification of this compound

A multi-step chromatographic approach is recommended to achieve high purity of the this compound compound. This typically involves column chromatography followed by a final polishing step using High-Performance Liquid Chromatography (HPLC).

Protocol 1: Silica Gel Column Chromatography

This step aims to separate the major components in the crude alkaloid fraction based on their polarity.

-

Column Packing: Prepare a silica gel (60-120 mesh) column using a slurry packing method with the initial mobile phase.

-

Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a stepwise gradient of increasing polarity. Start with 100% DCM and gradually increase the percentage of MeOH.

-

Fraction Collection: Collect fractions of a fixed volume and monitor the separation using Thin Layer Chromatography (TLC).

-

Pooling and Concentration: Combine fractions containing the compound of interest (as determined by TLC) and concentrate them.

Protocol 2: Size-Exclusion Chromatography (Sephadex LH-20)

This technique separates compounds based on their molecular size. It is effective for removing high molecular weight impurities.

-

Column Preparation: Swell Sephadex LH-20 gel in methanol and pack it into a column.

-

Sample Application: Dissolve the partially purified fraction from the silica gel column in methanol and apply it to the Sephadex column.

-

Isocratic Elution: Elute the column with 100% methanol.

-

Fraction Analysis: Collect and analyze the fractions by TLC or HPLC to identify those containing this compound.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The final purification step is performed using preparative HPLC to achieve high purity.

-

Column and Mobile Phase: Use a C18 reverse-phase column. The mobile phase will typically be a gradient of acetonitrile (ACN) in water, both containing 0.1% trifluoroacetic acid (TFA).

-

Method Development: Optimize the separation on an analytical HPLC system before scaling up to the preparative scale.

-

Purification: Inject the enriched this compound fraction onto the preparative HPLC system and collect the peak corresponding to this compound.

-